Product packaging for 2,4-Difluoropyrimidin-5-amine(Cat. No.:)

2,4-Difluoropyrimidin-5-amine

Cat. No.: B13521587
M. Wt: 131.08 g/mol
InChI Key: NXTLSJUQZGYUOI-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Fluorinated Pyrimidine (B1678525) Chemistry in Research

The genesis of fluorinated pyrimidine chemistry can be traced back to the mid-20th century with the strategic design and synthesis of 5-Fluorouracil (5-FU). This seminal work was driven by the understanding that the introduction of a fluorine atom, a bioisostere of a hydrogen atom, could profoundly alter the biological activity of the parent molecule. The initial synthetic routes to 5-FU were often challenging, involving harsh reagents and yielding modest outputs. However, the compelling anti-cancer properties of 5-FU spurred chemists to devise more efficient and safer synthetic methodologies.

A significant breakthrough in this domain was the development of electrophilic fluorinating agents, which offered a more controlled and versatile approach to the synthesis of fluorinated heterocycles. This advancement not only facilitated the large-scale production of 5-FU but also opened avenues for the synthesis of a diverse array of novel fluorinated pyrimidines.

Concurrently, the understanding of the mechanism of action of fluorinated pyrimidines has also evolved. Initially, the therapeutic effects of 5-FU were primarily attributed to the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. However, subsequent research has unveiled a more complex picture, revealing that fluorinated pyrimidines can also be incorporated into RNA, thereby disrupting its function, and can modulate the activity of other enzymes crucial for cellular processes.

Table 1: Key Milestones in the Evolution of Fluorinated Pyrimidine Chemistry
EraKey DevelopmentsNotable CompoundsImpact on Research
Mid-20th CenturyInitial synthesis of fluorinated pyrimidines.5-Fluorouracil (5-FU)Established the therapeutic potential of fluorinated pyrimidines in oncology.
Late 20th CenturyDevelopment of electrophilic fluorination methods.Various 5-FU analogsEnabled more efficient and diverse synthesis of fluorinated pyrimidines.
Early 21st CenturyElucidation of multiple mechanisms of action.Capecitabine, TegafurExpanded the understanding of how fluorinated pyrimidines exert their therapeutic effects.
ContemporaryFocus on highly substituted and functionalized pyrimidines.2,4-Difluoropyrimidin-5-amine and its derivativesShift towards targeted therapies and the use of fluorinated pyrimidines as versatile scaffolds.

Contemporary Significance of this compound as a Research Scaffold

In the contemporary era of drug discovery, which is heavily focused on targeted therapies, this compound has emerged as a highly valuable research scaffold. Its significance stems from the unique combination of structural features it possesses. The difluoro substitution at the 2 and 4 positions of the pyrimidine ring offers several advantages. The fluorine atoms can modulate the electronic properties of the pyrimidine core, influencing its reactivity and its ability to participate in crucial interactions with biological targets. Furthermore, the presence of fluorine can enhance the metabolic stability of molecules, a desirable property in drug candidates.

The amine group at the 5-position provides a convenient handle for further chemical modifications, allowing for the facile introduction of a wide range of substituents. This synthetic tractability enables the creation of large and diverse chemical libraries based on the this compound scaffold, which can then be screened for activity against various therapeutic targets.

A particularly promising area of application for this scaffold is in the development of protein kinase inhibitors. nih.gov Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine core, a close structural relative of this compound, is a well-established pharmacophore for kinase inhibition. By leveraging the unique properties of the difluoro substitutions, researchers are actively exploring the potential of this compound derivatives as a new generation of potent and selective kinase inhibitors.

Table 2: Examples of Pyrimidine-Based Kinase Inhibitors in Drug Discovery
Compound ClassTarget Kinase(s)Therapeutic AreaSignificance of the Pyrimidine Scaffold
2,4-DiaminopyrimidinesVarious, including EGFR, VEGFR, CDKOncologyProvides a key hydrogen bonding motif for interaction with the kinase hinge region.
Pyrido[2,3-d]pyrimidinesCDK4/6Oncology (e.g., Breast Cancer)Forms the core structure of approved drugs like Palbociclib.
Thieno[3,2-d]pyrimidinesBTKOncology (e.g., Leukemia)Core scaffold of Ibrutinib, a highly successful targeted therapy.

Identification of Key Research Questions and Unexplored Domains Pertaining to this compound Studies

Despite its growing importance, the full potential of this compound as a research scaffold is yet to be realized. Several key research questions and unexplored domains warrant further investigation:

Exploration of Novel Synthetic Methodologies: While the amine group at the 5-position offers a convenient point for derivatization, the development of novel and efficient methods for the selective functionalization of the pyrimidine core at other positions remains an important research objective. This would significantly expand the chemical space that can be explored around this scaffold.

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to fully understand how different substituents on the this compound core influence its biological activity against a wide range of kinase targets. This knowledge is crucial for the rational design of more potent and selective inhibitors.

Investigation of Bioisosteric Replacements: The strategic replacement of the fluorine atoms or the amine group with other functional groups could lead to the discovery of novel derivatives with improved pharmacological properties. Systematic studies on bioisosteric replacements are currently lacking.

Application Beyond Kinase Inhibition: While kinase inhibition is a major focus, the potential of this compound derivatives in other therapeutic areas remains largely unexplored. Investigating the activity of these compounds against other enzyme families or receptor types could open up new avenues for drug discovery.

Computational and Mechanistic Studies: In-depth computational modeling and mechanistic studies are required to elucidate the precise molecular interactions between this compound-based inhibitors and their biological targets. This will provide valuable insights for the design of next-generation compounds with enhanced efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F2N3 B13521587 2,4-Difluoropyrimidin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoropyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLSJUQZGYUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Difluoropyrimidin 5 Amine

Strategic Pathways for the De Novo Synthesis of 2,4-Difluoropyrimidin-5-amine

De novo synthesis, the construction of complex molecules from simple acyclic precursors, provides a versatile approach to heterocycles like this compound, allowing for the strategic placement of functional groups. A primary method for constructing the pyrimidine (B1678525) ring involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as guanidine or amidine derivatives bu.edu.egnih.gov.

A highly relevant strategy for synthesizing analogous fluorinated aminopyrimidines employs small, fluorinated building blocks to circumvent harsh late-stage fluorination methods nih.gov. One such approach is the cyclocondensation reaction between a fluorinated C3 building block and an amidine hydrochloride nih.govacs.org. This method offers a mild and efficient route to 5-fluoro-4-aminopyrimidines. For the synthesis of the target compound, a conceptual pathway would involve the reaction of a difluorinated three-carbon precursor with an appropriate N-C-N synthon.

A key fluorinated precursor, potassium (Z)-2-cyano-2-fluoroethenolate, has been successfully used in the synthesis of 5-fluoro-4-aminopyrimidines. The synthesis of this building block begins with chloroacetamide, which undergoes a combined Finkelstein halogen exchange and dehydration to yield fluoroacetonitrile. Subsequent Claisen condensation with ethyl formate produces the potassium fluoroenolate salt nih.gov. This enolate can then be reacted with various amidine hydrochlorides to yield the corresponding pyrimidine derivatives in high yields nih.govacs.org.

Interactive Data Table: Synthesis of 5-Fluoro-4-aminopyrimidines via Cyclocondensation
Amidine Reactant (R-C(NH)NH₂)SolventTemperatureTimeYield (%)Reference
Formamidine hydrochlorideAcetonitrile (B52724)Reflux18 h91 acs.org
Acetamidine hydrochlorideAcetonitrileReflux18 h94 acs.org
Benzamidine hydrochlorideAcetonitrileReflux18 h95 acs.org
4-Methoxybenzamidine hydrochlorideAcetonitrileReflux18 h99 acs.org

This synthetic strategy highlights the utility of using pre-fluorinated acyclic components for the direct construction of the fluorinated pyrimidine core under mild conditions, providing an adaptable route for various substituted analogs nih.gov.

Regioselective and Stereoselective Functionalization of the Pyrimidine Core in this compound Derivatives

The pyrimidine core of this compound is electron-deficient and contains two reactive C-F bonds, making it susceptible to functionalization via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration for synthetic chemists.

Nucleophilic Aromatic Substitution (SNAr)

In 2,4-dihalopyrimidines, the C4 position is generally more reactive toward nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4 nih.govstackexchange.com. However, the regioselectivity can be highly sensitive to the electronic properties of other substituents on the ring rug.nl. For 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, SNAr reactions show strong selectivity for substitution at the C4 position. Conversely, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position rug.nl. In the case of this compound, the 5-amino group acts as an electron-donating group, which could influence the typical C4 selectivity. Studies on 2,4-dichloropyrimidines have shown that while secondary amines typically substitute at C4, tertiary amines can exhibit excellent C2 selectivity wikipedia.orgnih.gov.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of C-C and C-N bonds on halogenated pyrimidine scaffolds.

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling a halide with a boronic acid or ester. For 2,4-dichloropyrimidines, the Suzuki coupling regioselectively occurs at the more reactive C4 position, allowing for the synthesis of C4-aryl or C4-heteroaryl pyrimidines. Microwave irradiation has been shown to significantly accelerate this transformation, allowing for short reaction times (e.g., 15 minutes) and very low catalyst loadings (0.5 mol%) mdpi.com.

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine wikipedia.orgyoutube.com. It has become a fundamental tool in organic synthesis, largely replacing harsher classical methods rug.nleurekaselect.com. The choice of palladium catalyst and ligand is crucial and has evolved through several "generations" to accommodate a wide range of substrates and milder conditions wikipedia.orglibretexts.org. This method can be applied to 2,4-dihalopyrimidines to introduce a second amino group at a specific position, complementing the SNAr approach. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination wikipedia.orglibretexts.org.

Interactive Data Table: Regioselective Reactions on Dihalopyrimidine Scaffolds
Reaction TypePyrimidine SubstrateReagent(s)Catalyst/ConditionsPosition of FunctionalizationProduct TypeReference
SNAr2,4-DichloropyrimidineSecondary AmineBase, SolventC42-Chloro-4-aminopyrimidine nih.gov
SNAr5-Nitro-2,4-dichloropyrimidineTertiary AmineCHCl₃, RTC24-Chloro-2-aminopyrimidine wikipedia.org
Suzuki-Miyaura2,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄, Na₂CO₃, MWC42-Chloro-4-arylpyrimidine mdpi.com
Buchwald-HartwigAryl HalideAminePd-catalyst, Ligand, BaseN/AAryl Amine wikipedia.org

Derivatization Reactions Centered on the 5-Amino Functionality of this compound

The 5-amino group of this compound is a key nucleophilic handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

Amide Bond Formation : The amino group can readily react with activated carboxylic acids or acyl chlorides to form amide bonds nih.gov. Modern coupling reagents such as carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) are commonly used to facilitate this transformation under mild conditions. The reaction typically involves the activation of the carboxylic acid to form a reactive intermediate, which is then attacked by the amine nih.govfrontiersin.org.

Sulfonamide Synthesis : Reaction of the 5-amino group with sulfonyl chlorides in the presence of a base like pyridine or triethylamine yields sulfonamides nih.govrsc.orgresearchgate.net. This functional group is a well-known amide bioisostere in medicinal chemistry. Syntheses can proceed from sulfonyl chlorides, or via one-pot methods from unactivated acids and amines through decarboxylative halosulfonylation wikipedia.org.

Reductive Amination : The primary amino group can be converted to a secondary or tertiary amine through reductive amination (also known as reductive alkylation) frontiersin.orgwikipedia.orgmasterorganicchemistry.com. This two-step, one-pot process involves the initial formation of an imine by condensation with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound masterorganicchemistry.comorganic-chemistry.org.

Interactive Data Table: Derivatization Reactions for Primary Amino Groups
Reaction TypeReagentsKey IntermediateReducing Agent (if applicable)Product Functional GroupReference
Amide FormationCarboxylic Acid, Coupling ReagentActivated Ester/AnhydrideN/AAmide nih.gov
Sulfonamide FormationSulfonyl Chloride, BaseN/AN/ASulfonamide researchgate.net
Reductive AminationAldehyde or Ketone, Acid catalystImine/Iminium IonNaBH₃CN or NaBH(OAc)₃Secondary/Tertiary Amine masterorganicchemistry.comorganic-chemistry.org

Environmentally Benign and Sustainable Approaches in the Synthesis and Modification of this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purities compared to conventional heating mdpi.comnih.govnanobioletters.comresearchgate.neteurekaselect.comnih.gov. This technology has been successfully applied to various reactions in pyrimidine chemistry, including Claisen-Schmidt condensations, cyclocondensations to form the pyrimidine ring, and palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling mdpi.comnih.govnanobioletters.com. The rapid, uniform heating provided by microwaves can overcome activation barriers efficiently and minimize the formation of side products researchgate.net.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and multi-step telescoping of reactions acs.orgnih.gov. Flow reactors have been used for the high-temperature synthesis of fused pyrimidinone derivatives, enabling precise control over reaction parameters like residence time and temperature to maximize yield and specificity acs.org. This technology is well-suited for optimizing reaction conditions and for scalable production nih.gov.

Use of Green Solvents : Replacing volatile and toxic organic solvents is a core tenet of green chemistry. Deep Eutectic Solvents (DESs) have gained attention as environmentally friendly reaction media nih.goveurekaselect.comrsc.orgresearchgate.netmdpi.com. These solvents are typically mixtures of two or more solid components (a hydrogen bond acceptor and a hydrogen bond donor) that become liquid at room temperature upon mixing nih.govrsc.orgmdpi.com. DESs are often biodegradable, have low vapor pressure, and can be derived from natural sources. They have been successfully employed as both solvents and catalysts in multicomponent reactions for the synthesis of pyrimidine derivatives, such as the Biginelli reaction rsc.orgresearchgate.net.

Computational and Theoretical Investigations of 2,4 Difluoropyrimidin 5 Amine

Quantum Chemical Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for 2,4-Difluoropyrimidin-5-amine

The electronic structure is defined by the arrangement of electrons in molecular orbitals (MOs). wikipedia.org The two most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). opentextbc.ca The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. masterorganicchemistry.com For this compound, the fluorine atoms significantly lower the energy of the LUMO, enhancing the molecule's electrophilic character at the carbon atoms attached to them. The amino group, conversely, raises the HOMO energy, increasing the molecule's nucleophilicity, although this effect is primarily centered on the amine itself.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. A smaller gap generally implies higher chemical reactivity. From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Conceptual Reactivity Descriptors for this compound via DFT Calculations

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Indicates electron-donating ability.
LUMO Energy (ELUMO) -Indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMORelates to chemical reactivity and stability.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the global electrophilic nature of the molecule.

Molecular Modeling of Intermolecular Interactions and Binding Affinities of this compound Analogues

Molecular modeling techniques are used to simulate and predict how a molecule interacts with other chemical entities, such as proteins or other small molecules. These non-covalent interactions are critical in fields like medicinal chemistry and materials science. researchgate.netresearchgate.net For analogues of this compound, these models can predict binding affinity and specificity. nih.gov

The functional groups on this compound allow for a variety of intermolecular interactions:

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the ring nitrogens and the fluorine atoms can act as hydrogen bond acceptors. nih.gov

Halogen Bonding: The fluorine atoms, despite their high electronegativity, can participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophiles.

π-π Stacking: The aromatic pyrimidine (B1678525) ring can engage in stacking interactions with other aromatic systems.

Molecular docking simulations are a common computational method used to predict the binding pose and affinity of a ligand within a target's active site. mdpi.com For example, studies on related fluorinated pyrimidines have shown that the strategic placement of fluorine atoms can significantly enhance binding affinity by forming favorable interactions with amino acid residues in a protein's binding pocket. nih.gov In one study of DPP-IV inhibitors, the addition of an ortho-fluorine atom to a phenyl ring, creating a 2,4,5-trifluorinated system from a 3,4-difluorinated one, improved binding affinity more than six-fold. nih.gov Similar principles apply to the binding of pyrimidine analogues, where fluorine atoms can modulate interactions and target affinity.

Table 2: Potential Intermolecular Interactions Involving this compound Analogues

Interaction TypeParticipating Group(s)Significance in Molecular Recognition
Hydrogen Bond (Donor) Amino (-NH₂)Forms strong, directional interactions with electronegative atoms (e.g., Oxygen, Nitrogen) in a binding site. nih.gov
Hydrogen Bond (Acceptor) Ring Nitrogens, Fluorine atomsAccepts hydrogen bonds from donor groups like -OH or -NH in a receptor. nih.gov
Halogen Bond Fluorine atomsCan form specific, directional interactions with Lewis bases, contributing to binding affinity.
π-π Stacking Pyrimidine RingInteracts with other aromatic rings, contributing to the stability of the complex.
Dipole-Dipole Interactions C-F bonds, Pyrimidine ringContribute to the overall electrostatic complementarity between the ligand and its binding site. researchgate.net

Elucidation of Reaction Mechanisms and Transition States for this compound Transformations via Computational Methods

Computational methods are invaluable for mapping the energetic landscape of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. orientjchem.orgchemrxiv.org For this compound, a primary transformation of interest is nucleophilic aromatic substitution (SNAr), where one or both of the fluorine atoms are displaced by a nucleophile. evitachem.comfiu.edu

The pyrimidine ring is inherently electron-deficient, and this property is significantly enhanced by the two strongly electron-withdrawing fluorine atoms, activating the C2 and C4 positions for nucleophilic attack. dur.ac.uk DFT calculations can be used to model the entire reaction pathway of an SNAr reaction. This involves:

Reactant Complex Formation: The initial approach of the nucleophile to the pyrimidine ring.

Transition State 1 (TS1): The highest energy point leading to the formation of a covalently bonded intermediate. Computational chemistry can determine the geometry and activation energy (Ea) of this state. orientjchem.org

Meisenheimer Intermediate: A typically stable, negatively charged intermediate where both the nucleophile and the fluorine leaving group are attached to the same carbon.

Transition State 2 (TS2): The energy barrier for the expulsion of the fluoride (B91410) ion.

Product Complex Formation: The final state where the product and the departing fluoride ion are associated.

By calculating the energies of all species along this pathway, a complete reaction energy profile can be constructed. orientjchem.org This profile reveals the rate-determining step (the one with the highest activation energy) and provides insight into the regioselectivity of the reaction (i.e., whether the C2 or C4 fluorine is more readily substituted). Studies on related fluorinated heterocycles confirm that SNAr is a common and synthetically useful transformation. acs.org

Table 3: Computational Analysis of a Hypothetical SNAr Transformation

Reaction StepDescriptionKey Computational Data
1. Nucleophilic Attack A nucleophile attacks the electron-deficient C2 or C4 position.Geometry of approach, initial interaction energy.
2. Transition State (TS) Formation of the high-energy transition state.Activation Energy (Ea), vibrational frequencies (to confirm a true TS). orientjchem.org
3. Intermediate Formation Formation of the tetrahedral Meisenheimer complex.Relative stability, charge distribution.
4. Leaving Group Departure Expulsion of the fluoride ion to restore aromaticity.Energy barrier for fluoride elimination.
5. Product Formation Final substituted pyrimidine product.Overall reaction energy (ΔErxn).

Prediction of Spectroscopic Parameters for Advanced Characterization of this compound and its Derivatives

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the identity and structure of newly synthesized compounds and their derivatives. researchgate.net This is particularly useful for distinguishing between isomers or for assigning complex spectra.

NMR Spectroscopy: Computational methods can predict the chemical shifts (δ) and coupling constants (J) for various nuclei.

19F NMR: This is a key technique for fluorinated compounds. Predicting 19F chemical shifts is crucial for structural elucidation. researchgate.net The chemical environment heavily influences the fluorine resonance, making it a sensitive probe of molecular structure.

1H and 13C NMR: Predictions of these spectra help in assigning protons and carbons, especially for the aromatic ring, confirming substituent positions.

Vibrational Spectroscopy:

By correlating computationally predicted spectra with experimental results, a high degree of confidence in the structural assignment of this compound and its derivatives can be achieved.

Table 4: Predictable Spectroscopic Parameters for Characterization

Spectroscopic TechniquePredicted ParametersSignificance for Characterization
19F NMR Chemical Shifts (δ), Coupling Constants (JF-F, JH-F, JC-F)Confirms the electronic environment of the fluorine atoms; crucial for isomer identification. researchgate.net
1H NMR Chemical Shifts (δ), Coupling Constants (JH-H, JH-F)Assigns protons on the amine and the ring; provides information on neighboring atoms.
13C NMR Chemical Shifts (δ), Coupling Constants (JC-F)Identifies each unique carbon atom in the molecule, including those bonded to fluorine.
IR/Raman Spectroscopy Vibrational Frequencies (cm⁻¹), IntensitiesConfirms the presence of functional groups and provides a "fingerprint" of the molecule's vibrational modes. researchgate.netdtu.dk
UV-Vis Spectroscopy Electronic Transitions (λmax)Predicts the wavelengths of maximum absorption, corresponding to π→π* and n→π* electronic transitions. researchgate.net

Sophisticated Spectroscopic and Structural Elucidation Techniques in 2,4 Difluoropyrimidin 5 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated pyrimidines like 2,4-Difluoropyrimidin-5-amine. NMR provides detailed information about the molecular structure, conformation, and the electronic environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Detailed Research Findings:

The ¹⁹F NMR analysis of the reaction mixture to form this chloro-analog showed two distinct signals corresponding to the fluorine atoms at the C-2 and C-6 positions of the pyrimidine (B1678525) ring. beilstein-journals.orgbeilstein-journals.org The chemical shifts observed were -48.18 ppm and -69.47 ppm. beilstein-journals.orgbeilstein-journals.org This differentiation in chemical shift arises from the different electronic environments of the two fluorine atoms, influenced by the adjacent amino group and the chlorine atom.

For this compound, one would expect ¹H NMR to show signals for the amine protons (NH₂) and the proton on the pyrimidine ring (H-6). The chemical shift of the amine protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. pdx.educhemistrysteps.com The H-6 proton's signal would be influenced by coupling to the adjacent fluorine atom at C-4. In ¹³C NMR, distinct signals would be observed for each carbon atom, with their chemical shifts significantly influenced by the attached electronegative fluorine and nitrogen atoms. The carbon atoms bonded to fluorine would exhibit large C-F coupling constants.

Table 4.1-1: Representative ¹⁹F NMR Data for a Closely Related Analog

Compound Fluorine Position Chemical Shift (δ, ppm)
5-chloro-2,6-difluoropyrimidin-4-amine F-6 -48.18
F-2 -69.47

Data derived from studies on the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with ammonia. beilstein-journals.orgbeilstein-journals.org

Advanced Mass Spectrometry for Mechanistic Pathway Tracing and Identification of Reaction Intermediates/Products

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways. Electron Impact (EI) and Electrospray Ionization (ESI) are common MS methods used for such analyses.

Detailed Research Findings:

The mass spectrum of this compound would first confirm its molecular weight through the molecular ion peak (M⁺•). Given its chemical formula C₄H₃F₂N₃, the molecular weight is approximately 131.03 g/mol . Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd mass-to-charge (m/z) ratio, consistent with the nitrogen rule. libretexts.orglibretexts.org

Fragmentation analysis provides structural information. For aromatic amines, fragmentation often involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org However, in a heterocyclic system like this, the fragmentation is more complex and typically involves the loss of small, stable neutral molecules and the cleavage of the ring itself.

Expected fragmentation pathways for this compound would include:

Loss of HCN: A common fragmentation pathway for pyrimidine rings, leading to a significant fragment ion.

Loss of HF: Elimination of hydrogen fluoride (B91410) is possible from the molecular ion.

Ring Cleavage: The pyrimidine ring can break apart, yielding various smaller charged fragments.

These fragmentation patterns allow researchers to piece together the structure of the parent molecule and identify unknown reaction byproducts or intermediates in its synthesis.

Table 4.2-1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Identity of Fragment Neutral Loss
131 [C₄H₃F₂N₃]⁺• Molecular Ion (M⁺•)
112 [C₄H₂FN₃]⁺• HF
104 [C₃H₂F₂N₂]⁺• HCN

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions of this compound and its Co-crystals

Detailed Research Findings:

While the specific crystal structure of this compound is not publicly documented, detailed crystallographic data exists for closely related derivatives. For example, the structure of N-(5-chloro-2,6-difluoropyrimidin-4-yl)benzamidine has been determined by single-crystal X-ray diffraction. beilstein-journals.org This analysis provides a model for the types of interactions and structural features expected for this compound.

The study of the chloro-analog revealed a monoclinic crystal system with the space group P2₁/n. beilstein-journals.org The analysis confirmed the connectivity of the atoms and the planarity of the pyrimidine ring. Crucially, it would also detail the intermolecular interactions. For this compound, the primary amine (-NH₂) and the ring nitrogen atoms are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions would likely lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. researchgate.net Furthermore, the electron-deficient nature of the difluorinated pyrimidine ring makes it a candidate for participating in π–π stacking interactions with other aromatic systems. semanticscholar.org These noncovalent interactions are fundamental to understanding the physical properties of the solid material and for the rational design of co-crystals.

Table 4.3-1: Representative Crystal Data for a Derivative, N-(5-chloro-2,6-difluoropyrimidin-4-yl)benzamidine

Parameter Value
Chemical Formula C₁₁H₇ClF₂N₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0749(2)
b (Å) 10.2084(3)
c (Å) 15.0143(5)
β (°) 91.76(1)
Volume (ų) 1083.87(6)

Data obtained from the crystallographic study of a related compound. beilstein-journals.org

Vibrational (Infrared, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Probing Electronic States and Functional Groups

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds. For this compound, key vibrational modes include N-H, C-F, and pyrimidine ring stretches and bends.

Primary aromatic amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. core.ac.ukajol.info An N-H scissoring (bending) vibration is expected to appear around 1580-1650 cm⁻¹. core.ac.uk The strong C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region. The various C-N and C-C stretching vibrations of the pyrimidine ring would appear in the fingerprint region (below 1600 cm⁻¹). nih.gov

Table 4.4-1: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Asymmetric Stretch N-H 3400 - 3500
Symmetric Stretch N-H 3300 - 3400
Scissoring (Bending) N-H 1580 - 1650
Stretch C-F 1000 - 1400

Electronic Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy molecular orbitals. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions within the pyrimidine ring system. msu.edu The position and intensity of the absorption maximum (λ_max) are sensitive to the substituents on the ring and the solvent polarity.

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. jasco-global.com While not all molecules that absorb UV light are fluorescent, many aromatic amines are. If this compound is fluorescent, its emission spectrum would appear at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). jasco-global.com The fluorescence properties, including quantum yield and lifetime, provide further insight into the electronic structure and excited-state dynamics of the molecule.

Chemical Reactivity and Mechanistic Studies of 2,4 Difluoropyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core of 2,4-Difluoropyrimidin-5-amine and its Halo-derivatives

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles. The two fluorine atoms at the C-2 and C-4 positions are excellent leaving groups, further activating the core for Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. semanticscholar.org The ring nitrogen atoms play a crucial role in stabilizing the negative charge of the intermediate, thereby increasing the reactivity of the substrate. mdpi.com

A critical aspect of SNAr reactions on di-substituted pyrimidines is regioselectivity—the preferential substitution at one position over another. In systems analogous to this compound, such as 5-substituted-2,4-dichloropyrimidines, the substitution pattern is highly dependent on the nature of the incoming nucleophile. nih.govresearchgate.net

Key Research Findings on Regioselectivity:

Primary and Secondary Amines: When reacting with primary or secondary amines, 5-substituted-2,4-dihalopyrimidines typically undergo substitution at the C-4 position with high selectivity. This is often the thermodynamically favored product. researchgate.net

Tertiary Amines: In a significant departure, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C-2 position. nih.govresearchgate.net The reaction proceeds through a quaternary ammonium (B1175870) intermediate, which then undergoes an in situ N-dealkylation to yield a product that formally corresponds to a reaction with a secondary amine at the C-2 position. nih.gov This method provides a valuable synthetic route to 2-substituted pyrimidines, which are often difficult to access. researchgate.net

Reaction Conditions: As seen in studies with similar polyfluorinated heterocycles like pentafluoropyridine, reaction conditions can be tuned to control site-selectivity. Mild conditions often favor substitution at the C-4 position, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. rsc.org

Deactivation by Amino Groups: The introduction of a strong electron-donating group via a successful SNAr reaction can influence subsequent substitutions. For instance, the product of an amination reaction may be deactivated towards a second substitution due to the electron-donating nature of the newly introduced amino group. nih.gov

The table below summarizes the regioselective amination of a model 2,4-dichloropyrimidine, which serves as a close analog for the reactivity of this compound.

Nucleophile (Amine)Major Product PositionObserved Ratio (C-2:C-4)Reference
Diethylamine (Secondary)C-41: >19 researchgate.net
Morpholine (Secondary)C-41: >19 researchgate.net
Triethylamine (Tertiary)C-2>19: 1 researchgate.net
N-Methylpyrrolidine (Tertiary)C-2>19: 1 researchgate.net

This data is based on the reactivity of 2,4-dichloro-5-nitropyrimidine (B15318) as a model system. researchgate.net

Quantum chemistry calculations are often employed to understand and predict this regioselectivity. These studies show that the formation of the C-4 substituted isomer is often favored both by its greater thermodynamic stability and a lower activation barrier for its formation. dntb.gov.ua

Electrophilic Reactions and Functionalization of the 5-Amino Group of this compound

The 5-amino group of this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and susceptible to reactions with a variety of electrophiles. However, the strong electron-withdrawing nature of the difluoropyrimidine ring reduces the basicity and nucleophilicity of this amino group compared to simpler anilines. Despite this, the amino group can be functionalized through several classic reactions.

Common Functionalization Reactions:

Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for modifying the electronic properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This functionalization is important in medicinal chemistry for creating compounds with specific binding properties.

Formation of Schiff Bases: The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). These imines can be stable or serve as intermediates for further reactions, such as reductive amination to form secondary amines.

Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) could, in principle, convert the 5-amino group into a diazonium salt. While potentially unstable, this intermediate could be used in Sandmeyer-type reactions to introduce a variety of other substituents (e.g., -Cl, -Br, -CN, -OH) at the 5-position, although the stability of diazonium salts on such an electron-poor ring may be limited.

Investigation of Catalytic Applications and Transformations Involving this compound as Substrate or Ligand

The unique structure of this compound allows it to be explored in the realm of catalysis, both as a substrate that can be transformed and as a potential ligand that can coordinate to a metal center.

As a Substrate in Cross-Coupling Reactions:

The fluorine atoms at the C-2 and C-4 positions, while effective leaving groups in SNAr, are generally less reactive in palladium-catalyzed cross-coupling reactions than heavier halogens like bromine or iodine. However, methods for C-F bond activation are an active area of research. More practically, the fluorine atoms can be displaced via SNAr to install a more reactive handle, such as a triflate group, or the parent compound could be halogenated at a different position. If a bromo or iodo derivative were prepared, it would be an excellent candidate for a variety of palladium-catalyzed reactions: nih.govnih.gov

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Heck Reaction: Reaction with an alkene to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

These transformations would allow for the direct attachment of aryl, heteroaryl, alkyl, or amino groups to the pyrimidine core, greatly expanding its molecular diversity.

As a Ligand in Homogeneous Catalysis:

The molecule possesses multiple potential coordination sites: the two pyrimidine ring nitrogens and the exocyclic 5-amino group. This structure suggests it could function as a multidentate ligand for a transition metal catalyst. The concept of using ligands with pendant amines is well-established, particularly in catalysts designed to mimic the active sites of enzymes like [FeFe]-hydrogenase. osti.gov In such systems, the metal center performs the primary catalytic transformation (e.g., H₂ activation), while the pendant amine in the second coordination sphere acts as a proton relay or internal base, facilitating the reaction. osti.gov The geometry of this compound could allow the pyrimidine nitrogens to bind to a metal while positioning the 5-amino group to play such a cooperative role.

Kinetic and Thermodynamic Profiling of Key Reactions Involving this compound

Understanding the kinetics (reaction rates) and thermodynamics (energy changes) of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms. While specific experimental data for this exact compound is not widely published, profiling is typically achieved through a combination of experimental and computational methods.

Experimental Kinetic Studies:

Kinetic studies on analogous SNAr reactions often involve monitoring the reaction progress over time using techniques like UV-Vis or NMR spectroscopy. This allows for the determination of pseudo-first-order rate constants. researchgate.net Analysis of how these rates change with nucleophile concentration can reveal the reaction order and provide insights into the mechanism. For example, kinetic studies on similar systems have shown highly negative activation entropies (ΔS‡), which is consistent with a highly ordered transition state, such as one involving intramolecular hydrogen bonding. researchgate.net

Computational Mechanistic Studies:

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction. nih.gov This approach allows for the calculation of the relative energies of reactants, intermediates, transition states, and products.

Activation Energy (Ea or ΔG‡): By calculating the energy of the transition state relative to the reactants, the activation barrier can be determined. For example, DFT calculations for a concerted SNAr reaction on a dinitroquinazoline showed an activation energy of 18.1 kcal/mol. nih.gov Comparing the activation barriers for substitution at different positions can quantitatively explain the observed regioselectivity. dntb.gov.ua

Reaction Intermediates: Calculations can help determine whether a reaction proceeds through a stable intermediate (like a Meisenheimer complex in a stepwise SNAr) or through a single, concerted step where bond-forming and bond-breaking occur simultaneously. nih.gov

These computational and kinetic profiles provide a deep mechanistic understanding, guiding the rational design of new synthetic routes and functional molecules based on the this compound scaffold.

Research Applications of 2,4 Difluoropyrimidin 5 Amine in Preclinical and Mechanistic Studies

Design and Synthesis of Chemical Probes and Ligands Based on the 2,4-Difluoropyrimidin-5-amine Scaffold

The this compound framework is a versatile starting point for the synthesis of targeted chemical probes and ligands. mdpi.comnih.gov A chemical probe is a specialized small molecule used to study biological systems, while a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The design of these molecules often involves using the pyrimidine (B1678525) core as a central scaffold to which other functional groups are attached to tailor interactions with biological targets.

The amine (-NH2) functionality on the pyrimidine ring is an excellent chemical handle for modification. masterorganicchemistry.comlibretexts.org It allows for the attachment of various other molecular fragments through reactions such as amide coupling. lstmed.ac.uk For instance, in the development of photoaffinity probes, which are used to covalently label and identify protein targets, a photoreactive group (like a diazirine or benzophenone) and a bioorthogonal handle (like a terminal alkyne) can be attached to the core scaffold. lstmed.ac.uk The synthesis of such probes often begins with the amine building block, which is then elaborated through a series of chemical steps to yield the final, functional probe. lstmed.ac.uk

A notable application of this scaffold is in the creation of ligands that target specific receptors. For example, researchers have designed and synthesized a series of novel N, N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amines as potent antagonists for the CXCR4 receptor, which is implicated in inflammation and metastasis. nih.gov The synthesis strategy involved using a related fluorinated pyrimidine as a starting material, highlighting the utility of this chemical class as a core for building highly specific and potent biological modulators. nih.govsigmaaldrich.com The presence of fluorine atoms in these scaffolds is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity to the target protein. nih.gov

Molecule TypeScaffold/PrecursorSynthetic StrategyPurpose/ApplicationReference
Photoaffinity ProbesAmine-containing building blocksAttachment of photoreactive groups and bioorthogonal handles (e.g., alkynes) via amide coupling.Covalently label and identify protein targets (target engagement studies). lstmed.ac.uk
Fluorescent ProbesAmine-modified nucleic acids/moleculesChemical labeling with an amine-reactive fluorescent dye.Fluorescently label and visualize biological molecules or cells. rsc.orgnih.gov
CXCR4 Receptor AntagonistsFluorinated pyrimidines (e.g., 2,4-Difluoropyrimidine)Addition-elimination sequences and coupling reactions to build a dipyrimidine amine structure.Inhibit CXCR4/CXCL12 functions for potential therapeutic intervention in metastasis and inflammation. nih.govsigmaaldrich.com

In Vitro Investigation of Molecular Interactions and Biochemical Pathway Modulation in Model Systems (e.g., Enzyme/Receptor Binding, Cellular Assays)

Once synthesized, ligands and probes derived from the this compound scaffold are evaluated in various in vitro assays to determine their biological activity. These assays are essential for understanding how the compounds interact with their molecular targets and modulate cellular pathways. nih.gov

Binding assays are a primary tool used to measure the affinity of a ligand for its target, such as a receptor or enzyme. biocompare.combmglabtech.com For example, the novel dipyrimidine amine derivatives developed as CXCR4 antagonists were tested in competitive binding assays. nih.gov These experiments measure how effectively the new compound competes with a known ligand (in this case, the natural chemokine CXCL12) for binding to the CXCR4 receptor. The leading compound from this series, compound 26 (508MCl) , demonstrated highly potent binding. nih.gov

Beyond simple binding, cellular assays are used to assess the functional consequences of this interaction. Key in vitro functional assays used to characterize the CXCR4 antagonists included:

Matrigel Invasion Assay : This assay measures the ability of cancer cells to migrate and invade through a matrix that mimics the extracellular environment. The CXCR4/CXCL12 axis is known to promote cell invasion, and antagonists are expected to block this process. nih.gov

cAMP Modulation Assay : The CXCR4 receptor is a G-protein-coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonists are tested for their ability to block this CXCL12-induced signaling event. nih.gov

The leading compound 26 exhibited subnanomolar potency in all three of these in vitro assays, confirming its high efficacy as a CXCR4 antagonist. nih.gov These studies showcase how derivatives of the difluoropyrimidine amine scaffold can be used to probe and modulate critical biochemical pathways.

Assay TypePurposeExample Finding for CXCR4 Antagonist (Compound 26)Reference
Competitive Binding AssayMeasures the ability of a compound to bind to a specific receptor (CXCR4) by competing with its natural ligand (CXCL12).Exhibited subnanomolar potency, indicating very strong binding to the receptor. nih.gov
Matrigel Invasion AssayAssesses the compound's ability to inhibit cancer cell invasion promoted by the CXCR4 pathway.Demonstrated subnanomolar potency in preventing cell invasion. nih.gov
Gαi Cyclic Adenosine Monophosphate (cAMP) ModulationDetermines if the compound can block the intracellular signaling cascade triggered by receptor activation.Showed subnanomolar potency in blocking the signaling pathway. nih.gov

Contributions to the Development of Advanced Materials and Functional Molecules (e.g., Dyes, Polymers, Liquid Crystals)

The unique electronic and chemical properties of fluorinated pyrimidines make them attractive building blocks for the development of advanced materials and functional molecules. evitachem.com The incorporation of fluorine atoms into organic molecules can significantly alter their physical properties, including thermal stability, chemical resistance, and electronic characteristics. evitachem.comsmolecule.com

While specific examples for this compound are not extensively documented in this direct context, related fluorinated pyrimidines serve as precursors for novel materials. evitachem.com The pyrimidine scaffold can be incorporated into polymer backbones or used as a core for synthesizing functional dyes. The amine group on the this compound scaffold provides a reactive site for polymerization or for attaching chromophores (the part of a molecule responsible for its color). nih.gov

For example, the general method of using amine-functionalized molecules to couple with reactive dyes is a well-established technique for creating fluorescent probes, which are a class of functional molecules. nih.gov This approach allows for the creation of materials with tailored optical properties. The stability imparted by the fluorinated ring makes these derivatives potentially useful in applications where durability is required, such as in specialized coatings or electronic materials.

Role in Agrochemistry Research and Discovery (e.g., novel pesticides, herbicides)

Fluorine-containing heterocyclic compounds are of significant interest in the field of agrochemistry. nih.gov The strategic introduction of fluorine into a molecule is a widely used approach to enhance the efficacy and metabolic stability of active ingredients in pesticides and herbicides. nih.gov Fluorinated diazines, the chemical class to which pyrimidines belong, are present in numerous commercially available agrochemicals. nih.gov

Derivatives of fluorinated pyrimidines are explored as scaffolds for the discovery of new agricultural chemicals. smolecule.com The mode of action for many herbicides involves the inhibition of essential plant enzymes. nih.gov For instance, the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), though chemically distinct from this compound, acts by mimicking the plant hormone auxin, causing uncontrolled growth in broadleaf weeds. orst.edu

The development of novel herbicides and pesticides often involves screening libraries of compounds for activity against specific biological targets in weeds or pests. The this compound scaffold, with its potential for chemical diversification, represents a valuable starting point for creating such libraries. Its derivatives can be designed to target various biological pathways, potentially leading to the discovery of new agrochemicals with improved properties. nih.govsmolecule.com

Advanced Analytical Methodologies for 2,4 Difluoropyrimidin 5 Amine Research

Chromatographic and Electrophoretic Techniques for Purity, Isomer, and Reaction Mixture Profiling

The assessment of purity, the separation of isomers, and the monitoring of reaction progress are fundamental aspects of chemical research. For 2,4-Difluoropyrimidin-5-amine, various chromatographic and electrophoretic methods are utilized to achieve these analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination and impurity profiling. A typical stability-indicating HPLC method can effectively separate the main compound from its potential degradation products and process-related impurities. nih.govnih.govjetir.org For instance, a reverse-phase HPLC method, similar to those developed for other amine-containing pharmaceuticals, can be established. nih.gov A patent for the purity analysis of a structurally related compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, highlights the utility of HPLC with a C18 column and UV detection for quality control. google.com The method demonstrated good separation of the main component from its impurities, with accurate and reliable results. google.com

Gas Chromatography (GC) is particularly useful for monitoring the progress of the synthesis of this compound, especially if volatile intermediates or byproducts are involved. GC can provide rapid analysis of reaction mixtures, allowing for the optimization of reaction conditions. ccsknowledge.com

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative, particularly for charged species and for the separation of closely related isomers. nih.govxjtu.edu.cn Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates compounds based on their charge-to-size ratio. nih.gov This technique is highly effective for the impurity profiling of various drugs and can be adapted for this compound. nih.govxjtu.edu.cn Furthermore, chiral CE methods, often employing cyclodextrins as chiral selectors, can be developed for the separation of potential enantiomeric or diastereomeric isomers if a chiral center is introduced during synthesis or derivatization. researchgate.net

Below is a representative data table for the purity analysis of a related pyrimidine (B1678525) compound using HPLC, illustrating the type of data generated.

ParameterValue
Chromatographic Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Phosphate Buffer : Acetonitrile (B52724) (78:22, v/v)
Flow Rate 1.1 mL/min
Detection Wavelength 238 nm
Retention Time (Main Peak) 3.9 min
Purity of Commercial Sample 93.42%
Relative Standard Deviation (n=3) 1.13%

This table is a representative example based on methods for similar compounds and illustrates the data typically generated. nih.govgoogle.com

Hyphenated Analytical Techniques for Complex Characterization in Research Samples

To gain deeper structural insights and handle the complexity of research samples, chromatographic techniques are often coupled with powerful spectroscopic detectors in what are known as hyphenated techniques. biomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the characterization of this compound and its related substances. nih.govnih.gov LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the identification of impurities and degradation products even at trace levels. nih.govnih.gov Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and heat, are often analyzed by LC-MS to identify potential degradants and establish the stability-indicating nature of the analytical method. researchgate.netnih.govnih.gov The mass-to-charge ratio (m/z) and fragmentation patterns obtained from LC-MS/MS provide definitive structural information about the analytes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for the analysis of volatile and thermally stable derivatives of this compound or its precursors. ccsknowledge.com It provides both retention time and mass spectral data, aiding in the unequivocal identification of components in a mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy, while not a chromatographic technique itself, is often used in conjunction with these separation methods for definitive structure elucidation. LC-NMR, though less common due to sensitivity challenges, can provide rich structural information on separated compounds. biomedres.us More frequently, fractions are collected from an HPLC separation and then analyzed by NMR. Both ¹H and ¹³C NMR, along with fluorine NMR (¹⁹F NMR) due to the presence of fluorine atoms, are critical for the complete structural assignment of this compound and its isomers or impurities.

The following table provides an example of parameters for an LC-MS/MS method that could be adapted for the analysis of this compound, based on methods for other aromatic amines.

ParameterCondition
LC Column C18 (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile or methanol)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detector Triple Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification
Example Transition (for a related amine) Precursor Ion (m/z) -> Product Ion (m/z)

This table presents typical conditions for LC-MS/MS analysis of amine-containing compounds and serves as a general guideline. nih.govnih.gov

Quantitative Analysis Methods for this compound in Research Matrices

Accurate quantification of this compound in various research matrices, such as reaction mixtures or biological samples in preclinical studies, is crucial. Validated quantitative methods ensure the reliability and reproducibility of the obtained results.

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex matrices due to its high selectivity and sensitivity. nih.gov A quantitative LC-MS/MS method for this compound would typically involve the development of a specific Multiple Reaction Monitoring (MRM) transition for the target analyte and an internal standard. The method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for its intended purpose. japsonline.com

Method validation includes the assessment of several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical validation parameters for a quantitative HPLC method, which would be analogous for an LC-MS/MS method, for a pharmaceutical compound.

Validation ParameterTypical Acceptance CriteriaExample Result for a Related Compound japsonline.com
Linearity (Correlation Coefficient, r²) ≥ 0.9990.999
Accuracy (% Recovery) 98.0 - 102.0%99.17%–100.70%
Precision (% RSD) ≤ 2.0%<2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.29 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.88 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Robustness % RSD of results should be within acceptable limits% RSD < 2% for varied parameters

This table is a composite representation based on established validation guidelines and published data for similar pharmaceutical compounds. nih.govjapsonline.com

Future Research Directions and Interdisciplinary Perspectives on 2,4 Difluoropyrimidin 5 Amine

Exploration of Novel Synthetic Routes and Reaction Cascades for 2,4-Difluoropyrimidin-5-amine Derivatives

The development of efficient and diverse synthetic methodologies is paramount for expanding the chemical space accessible from this compound. Future research in this area is expected to focus on the design of novel synthetic routes and the application of reaction cascades to generate complex molecular architectures with high atom and step economy.

One promising avenue is the use of cascade reactions , which involve multiple bond-forming events in a single pot, often leading to a significant increase in molecular complexity. nih.govacs.org For instance, novel protocols could be developed for the construction of highly functionalized fused pyrimidine (B1678525) systems starting from this compound. These reactions could involve sequences such as Michael addition-heterocyclization-intramolecular cyclization, potentially mediated by transition metal catalysts like copper(I). nih.govacs.org Such strategies would enable the rapid synthesis of diverse libraries of compounds for biological screening.

Another area of intense interest is the application of multi-component reactions (MCRs) . These reactions, where three or more starting materials react to form a single product, offer a powerful tool for the combinatorial synthesis of complex molecules. Future work could explore the use of this compound as a key component in novel MCRs to generate a wide range of derivatives with diverse substitution patterns.

Furthermore, the development of novel metal-catalyzed cross-coupling reactions will continue to be a major focus. While Suzuki and other cross-coupling reactions are established methods for the functionalization of pyrimidines, there is still a need for more efficient and versatile catalysts that can tolerate a wider range of functional groups and enable the formation of challenging C-C and C-N bonds. researchgate.netresearchgate.net For example, exploring the reactivity of the C-F bonds in this compound towards cross-coupling could open up new avenues for derivatization.

Synthetic StrategyPotential Application for this compound DerivativesKey Advantages
Cascade Reactions Synthesis of fused pyrimidine heterocyclic systems.High atom and step economy, increased molecular complexity. nih.govacs.org
Multi-Component Reactions Combinatorial synthesis of diverse libraries of derivatives.Rapid generation of molecular diversity from simple starting materials.
Metal-Catalyzed Cross-Coupling Functionalization at various positions of the pyrimidine ring.Formation of C-C and C-N bonds with high selectivity. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of this compound Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. acs.orgresearchgate.netnih.gov For this compound, these computational tools can be leveraged to accelerate the design of new derivatives with desired properties and to predict their chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can be developed to predict the biological activity of this compound derivatives. scirp.orgscirp.org By training these models on existing experimental data, researchers can identify key molecular descriptors that correlate with a specific activity, thereby guiding the synthesis of more potent and selective compounds. scirp.orgscirp.org

Furthermore, generative AI models can be employed for the de novo design of novel this compound derivatives with optimized properties. These models can learn the underlying patterns in large chemical datasets and generate new molecular structures that are predicted to be active against a specific biological target. This approach can significantly reduce the time and resources required for the initial stages of drug discovery.

In the realm of synthetic chemistry, ML models can be trained to predict the outcomes of chemical reactions, including reaction yields and the likelihood of side-product formation. This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes for this compound derivatives. Quantum chemistry-augmented neural networks, for instance, have shown promise in predicting chemical reactivity with high accuracy. arxiv.orgnih.gov

AI/ML ApplicationSpecific Use for this compoundExpected Outcome
QSAR Modeling Prediction of biological activities (e.g., anti-inflammatory, anti-cancer).Identification of key structural features for enhanced activity. scirp.orgscirp.org
Generative AI De novo design of novel derivatives with desired properties.Accelerated discovery of new drug candidates.
Reactivity Prediction Optimization of synthetic routes and prediction of reaction outcomes.More efficient and reliable synthesis of target molecules. arxiv.orgnih.gov

Unveiling Unexplored Reactivity Patterns and Catalytic Potential of the this compound Core

The unique electronic nature of the this compound core suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations and to explore its potential as a catalyst or ligand in organic synthesis.

The presence of two fluorine atoms significantly influences the electron density of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. A detailed investigation of the regioselectivity of SNAr reactions with various nucleophiles would provide a valuable toolkit for the selective functionalization of the 2,4-difluoro-5-aminopyrimidine scaffold.

Furthermore, the amino group at the 5-position can be exploited for a range of transformations. For example, it can serve as a handle for the introduction of diverse functional groups via diazotization followed by substitution, or through direct amination and amidation reactions. The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group is likely to result in unique reactivity patterns that warrant further investigation.

The potential of this compound and its derivatives to act as ligands in transition metal catalysis is another exciting area for future research. The nitrogen atoms of the pyrimidine ring and the amino group can coordinate to metal centers, and the electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrimidine core. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Finally, computational studies using methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure and reactivity of the this compound core. dntb.gov.uaresearchgate.net These theoretical calculations can help to rationalize observed reactivity patterns and to predict the feasibility of new chemical transformations, thereby guiding experimental efforts.

Expanding the Scope of this compound in Emerging Fields of Chemical and Material Science Research

Beyond its applications in medicinal chemistry, this compound holds promise for use in a variety of emerging fields within chemical and materials science. Its unique combination of functional groups and electronic properties makes it an attractive building block for the synthesis of novel materials with tailored properties.

In the field of materials science , fluorinated organic molecules are known to exhibit interesting properties such as high thermal stability, low surface energy, and unique optical and electronic characteristics. nih.gov Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) , photovoltaic devices , or liquid crystals . The ability to tune the electronic properties of the pyrimidine core through derivatization could allow for the development of materials with optimized performance in these applications. For instance, the incorporation of this moiety into polymeric structures could lead to new materials with enhanced properties. mdpi.comnih.gov

In the realm of chemical biology , this compound and its derivatives could be used as molecular probes to study biological processes. The fluorine atoms can serve as sensitive reporters for 19F NMR spectroscopy , allowing for the non-invasive monitoring of molecular interactions and enzymatic reactions. Furthermore, the pyrimidine core can be incorporated into larger biomolecules, such as peptides and oligonucleotides, to modulate their structure and function.

Finally, the development of fluorinated agrochemicals is another area where this compound could make a significant impact. The introduction of fluorine atoms into agrochemicals can enhance their efficacy, metabolic stability, and bioavailability. The diverse range of derivatives that can be synthesized from this compound makes it an attractive starting point for the discovery of new herbicides, insecticides, and fungicides.

Emerging FieldPotential Application of this compoundRationale
Materials Science Organic electronics (OLEDs, photovoltaics), liquid crystals, polymers.Tunable electronic and optical properties, high thermal stability. nih.govmdpi.comnih.gov
Chemical Biology 19F NMR probes, modification of biomolecules.Sensitive spectroscopic handle, ability to modulate biological activity.
Agrochemicals Herbicides, insecticides, fungicides.Enhanced efficacy, metabolic stability, and bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed for 2,4-Difluoropyrimidin-5-amine and its derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions or palladium-catalyzed coupling strategies. For example, fluorinated pyrimidine cores can be functionalized via reactions with halogenated intermediates under basic conditions . Key steps include:

  • Halogenation : Introducing fluorine atoms at positions 2 and 4 using fluorinating agents like DAST (diethylaminosulfur trifluoride).
  • Amination : Substitution at position 5 with ammonia or protected amines under controlled pH and temperature.
    Purification often employs column chromatography or recrystallization. For analogs, cross-coupling reactions (e.g., Suzuki-Miyaura) are used to attach aryl/heteroaryl groups .

Q. How is the purity and structural integrity of this compound validated in research settings?

Rigorous characterization involves:

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm substitution patterns and fluorine integration .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in derivatives (e.g., SCH 412348) .

Q. What are the primary applications of this compound in medicinal chemistry?

This scaffold is pivotal in designing adenosine A2A_{2A} receptor antagonists. SCH 412348, a derivative, exhibits:

  • High Selectivity : >1,000-fold selectivity over other adenosine receptors (A1_{1}, A2B_{2B}, A3_{3}) .
  • Therapeutic Potential : Attenuates Parkinson’s disease (PD) symptoms and depression in rodent models .

Advanced Research Questions

Q. How does this compound interact with adenosine receptors at the molecular level?

SCH 412348 (a derivative) binds competitively to the human A2A_{2A} receptor with a KiK_i of 0.6 nM , as determined by radioligand displacement assays . Key interactions include:

  • Hydrogen bonding between the pyrimidine amine and Thr88^{88} in the receptor.
  • Fluorine-mediated hydrophobic interactions with Phe168^{168} and Ile274^{274}.
    These interactions are validated via mutagenesis studies and molecular docking simulations .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in potency or selectivity across studies may arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations.
  • Metabolic Stability : Species-specific cytochrome P450 metabolism affecting in vivo efficacy .
  • Solubility Issues : Poor aqueous solubility leading to underestimated IC50_{50} values.
    Standardized protocols for receptor binding (e.g., using 3H^{3}\text{H}-SCH 58261) and pharmacokinetic profiling are recommended .

Q. What experimental strategies mitigate the risk of dyskinesias in PD models using A2A_{2A}2A​ antagonists?

SCH 412348 reduces l-Dopa-induced dyskinesias by:

  • Dose Optimization : Administering 0.1–1 mg/kg orally to balance efficacy and side effects.
  • Behavioral Sensitization Studies : Monitoring rotational asymmetry in 6-OHDA-lesioned rats to assess long-term tolerance .
    Combination therapies with dopamine agonists (e.g., ropinirole) further minimize dyskinesia risk .

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